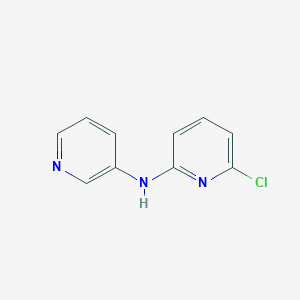

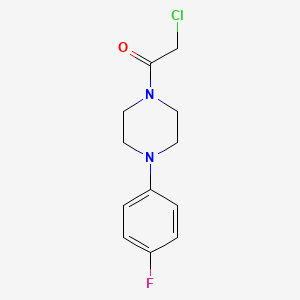

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

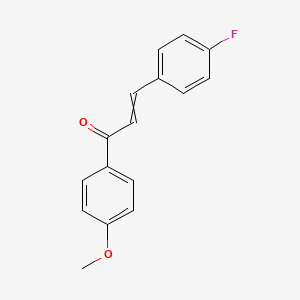

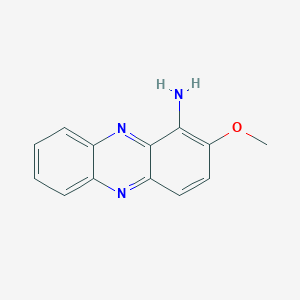

“6-Chloro-N-(pyridin-3-YL)pyridin-2-amine” is a chemical compound. In the molecule, the plane of the central tetra-zine ring forms angles of 5.33 (7) and 19.84 (8)° with the adjacent 3-amine-pyridine and pyridine rings, respectively1.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported2. A General and Efficient Synthesis of Pyridin-2-yl C-Ribonucleosides Bearing Diverse Alkyl, Aryl, Amino, and Carbamoyl Groups in Position 6 has also been documented3.

Molecular Structure Analysis

The molecular formula of “6-Chloro-N-(pyridin-3-YL)pyridin-2-amine” is C18H19ClN44. The molecular weight is 326.8 g/mol4. The structure of the compound has been studied using X-ray diffraction5.

Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of pyridine-containing biaryls6. It has also been used in the oxyfunctionalization of pyridine derivatives7.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.8 g/mol4. It has a topological polar surface area of 53.6 Ų4. The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors4. It has a rotatable bond count of 34.

Scientific Research Applications

Synthesis and Characterization

A novel methodology for the preparation of 6-substituted pyridin-3-yl C-nucleosides using 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine as a key intermediate was developed. This process involves palladium-catalyzed cross-coupling reactions, aminations, and alkoxylations, providing a versatile approach for synthesizing nucleoside analogues with potential applications in nucleic acid chemistry and drug development (Joubert et al., 2007).

Another study explored the synthesis of 6-substituted 2(1H)-pyridon-3-yl C-2′-deoxyribonucleosides, further highlighting the utility of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine in generating nucleoside derivatives. These compounds show potential for chemical biology applications despite their instability, indicating a need for further investigation into their properties and applications (Chapuis et al., 2012).

Research into the rearrangements during aminations of halopyridines, involving a pyridyne intermediate, provided insights into the chemical behavior and potential reactivity of pyridine derivatives, including those related to 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine. This work contributes to a deeper understanding of the mechanisms underlying the synthesis of aminated pyridine compounds, which could be beneficial in designing novel synthetic routes for pharmaceuticals and materials science (Pieterse & Hertog, 2010).

Applications in Chemical Biology and Materials Science

The development of new 1-substituted 5-aminotetrazole energetic derivatives using 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine showcases its role in the synthesis of high-energy materials. These compounds exhibit significant thermal stability and explosive properties, indicating their potential use in propellants and explosives (Zhao Ku, 2015).

The study on protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-Chloro-N-(pyridin-3-yl)pyridin-2-amine, provides valuable insights into the structural and electronic properties of these compounds. This research contributes to the understanding of intermolecular interactions in solid-state chemistry and could inform the design of materials with specific properties (Böck et al., 2021).

Safety And Hazards

The safety and hazards associated with “6-Chloro-N-(pyridin-3-YL)pyridin-2-amine” are not clear from the available literature.

Future Directions

The compound has potential applications in various fields. For instance, it can be used in the synthesis of pyridine-containing biaryls6. It can also be used in the oxyfunctionalization of pyridine derivatives7. Further research is needed to explore its potential applications and to understand its safety and hazards.

properties

IUPAC Name |

6-chloro-N-pyridin-3-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFDTAFXFJULSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)